molecular formula C18H28Cl2N12O10Pt B053019 Cyclohexyldiamine-9-methylguanine platinum IV CAS No. 118574-84-8

Cyclohexyldiamine-9-methylguanine platinum IV

Cat. No. B053019
M. Wt: 838.5 g/mol
InChI Key: YTGHJMXSBNXVOC-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexyldiamine-9-methylguanine platinum IV, also known as JM216, is a platinum-based anticancer drug that has shown great potential in the treatment of various types of cancer. It is a third-generation platinum drug that has been developed to overcome the limitations of earlier generations of platinum drugs, such as cisplatin and carboplatin.

Mechanism Of Action

Cyclohexyldiamine-9-methylguanine platinum IV exerts its anticancer effects by binding to DNA and causing cross-linking, which leads to DNA damage and ultimately cell death. The mechanism of action of Cyclohexyldiamine-9-methylguanine platinum IV is similar to that of other platinum-based drugs, but it has been shown to be more potent and less toxic than earlier generations of platinum drugs.

Biochemical And Physiological Effects

Cyclohexyldiamine-9-methylguanine platinum IV has been shown to have a number of biochemical and physiological effects, including the inhibition of DNA synthesis, the induction of apoptosis, and the inhibition of angiogenesis. It has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its anticancer activity.

Advantages And Limitations For Lab Experiments

Cyclohexyldiamine-9-methylguanine platinum IV has several advantages over earlier generations of platinum drugs, including its increased potency and reduced toxicity. However, it also has some limitations for lab experiments, including its complex synthesis method and the need for specialized equipment and expertise. Additionally, Cyclohexyldiamine-9-methylguanine platinum IV may have different effects in different types of cancer cells, which may make it less effective in some cases.

Future Directions

There are several future directions for the study of Cyclohexyldiamine-9-methylguanine platinum IV, including the development of new formulations and delivery methods, the exploration of its potential use in combination with other anticancer drugs, and the investigation of its effects on different types of cancer cells. Additionally, further studies are needed to better understand the mechanism of action of Cyclohexyldiamine-9-methylguanine platinum IV and to identify biomarkers that may predict its efficacy in different types of cancer.

Synthesis Methods

The synthesis of Cyclohexyldiamine-9-methylguanine platinum IV involves the reaction of cyclohexanediamine with 9-methylguanine, followed by the addition of platinum IV. The resulting compound is purified through a series of chemical reactions, resulting in the final product. The synthesis method of Cyclohexyldiamine-9-methylguanine platinum IV is complex and requires specialized knowledge and equipment.

Scientific Research Applications

Cyclohexyldiamine-9-methylguanine platinum IV has been extensively studied for its potential use in the treatment of various types of cancer, including ovarian, lung, and breast cancer. It has been shown to be effective in both in vitro and in vivo studies, with promising results in clinical trials. Cyclohexyldiamine-9-methylguanine platinum IV has also been studied for its potential use in combination with other anticancer drugs, such as paclitaxel and gemcitabine.

properties

CAS RN

118574-84-8

Product Name

Cyclohexyldiamine-9-methylguanine platinum IV

Molecular Formula

C18H28Cl2N12O10Pt

Molecular Weight

838.5 g/mol

IUPAC Name

2-amino-9-methyl-1H-purin-6-one;cyclohexane-1,2-diamine;platinum(2+);diperchlorate

InChI

InChI=1S/2C6H7N5O.C6H14N2.2ClHO4.Pt/c2*1-11-2-8-3-4(11)9-6(7)10-5(3)12;7-5-3-1-2-4-6(5)8;2*2-1(3,4)5;/h2*2H,1H3,(H3,7,9,10,12);5-6H,1-4,7-8H2;2*(H,2,3,4,5);/q;;;;;+2/p-2

InChI Key

YTGHJMXSBNXVOC-UHFFFAOYSA-L

Isomeric SMILES

CN1C=NC2=C1NC(=NC2=O)N.CN1C=NC2=C1NC(=NC2=O)N.C1CCC(C(C1)N)N.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Pt+2]

SMILES

CN1C=NC2=C1N=C(NC2=O)N.CN1C=NC2=C1N=C(NC2=O)N.C1CCC(C(C1)N)N.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Pt+2]

Canonical SMILES

CN1C=NC2=C1NC(=NC2=O)N.CN1C=NC2=C1NC(=NC2=O)N.C1CCC(C(C1)N)N.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Pt+2]

synonyms

cyclohexyldiamine-9-methylguanine platinum IV

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.